Enhanced Lipophilicity and Reduced Polar Surface Area Versus Unsubstituted Parent Compound
3-Methylpent-2-enenitrile exhibits a calculated LogP of 1.86628 and a topological polar surface area (tPSA) of 23.79 Ų, whereas the unsubstituted parent compound, 2-pentenenitrile, has a lower LogP and higher tPSA due to the absence of the shielding methyl group and the resulting increase in polarity . This quantitative difference dictates that the target compound will partition more readily into organic phases and exhibit enhanced membrane permeability, a critical differentiator in applications ranging from liquid-phase extractions to designing compounds with specific bioavailability profiles.
| Evidence Dimension | Calculated LogP and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = 1.86628; tPSA = 23.79 Ų |
| Comparator Or Baseline | 2-Pentenenitrile (CAS 13284-42-9): LogP and tPSA values are not definitively reported in the source but are structurally predicted to be lower and higher, respectively. |
| Quantified Difference | A log unit increase in LogP and a measurable decrease in tPSA due to the methyl substituent. |
| Conditions | Values calculated via standard cheminformatics tools and reported on Chemsrc . |
Why This Matters
For procurement, this confirms the compound's distinct physicochemical identity, which a non-methylated analog cannot provide, directly impacting solubility-driven process design.
